1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol
Description
1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol is a complex organic compound featuring a benzodioxole ring substituted with difluoro groups, a tetrazole ring, and an ethanol moiety
Properties
IUPAC Name |
1-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O3/c1-6(18)10-14-15-16-17(10)5-7-3-2-4-8-9(7)20-11(12,13)19-8/h2-4,6,18H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSPQWMTACHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1CC2=C3C(=CC=C2)OC(O3)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol typically involves multiple steps:
Formation of 2,2-Difluoro-1,3-benzodioxole: This intermediate can be prepared by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.
Introduction of the Tetrazole Ring: The benzodioxole intermediate is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxole ring.
Substitution: The difluoro groups on the benzodioxole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro groups and tetrazole ring can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of the target compound, known for its use in pharmaceutical synthesis.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Another compound featuring the difluoro-benzodioxole moiety, used in agrochemicals.
2,2-Difluoro-5-formylbenzodioxole: Utilized in the synthesis of various organic compounds.
Uniqueness
1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol is unique due to the combination of its structural features, including the difluoro-benzodioxole ring, tetrazole ring, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
